Ceftazidim

Übersicht

Beschreibung

2-Ceftazidime: is a third-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia . This compound is particularly effective against Gram-negative bacteria and is often used in clinical settings to combat severe infections .

Wissenschaftliche Forschungsanwendungen

2-Ceftazidime has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Target of Action

The primary target of 2-Ceftazidime is a family of enzymes known as “penicillin-binding proteins” (PBPs) present in bacteria . These proteins play a crucial role in the synthesis and remodeling of the bacterial cell wall, which is composed of a glycopeptide polymer commonly known as peptidoglycan .

Mode of Action

2-Ceftazidime, a third-generation cephalosporin, interacts with its targets, the PBPs, by inhibiting them . This inhibition of essential PBPs results in impaired cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This broad-spectrum antibacterial activity of 2-Ceftazidime is effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .

Biochemical Pathways

The action of 2-Ceftazidime affects the peptidoglycan biosynthetic pathway, which is crucial for bacterial cell wall synthesis . Furthermore, 2-Ceftazidime substantially inhibits central carbon metabolism, including the pentose phosphate pathway and tricarboxylic acid cycle .

Pharmacokinetics

Both 2-Ceftazidime and its common combination partner, avibactam, have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio . Renal clearance is the primary elimination pathway for both 2-Ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment . The clinical dosing regimen of 2-Ceftazidime/avibactam is 2/0.5 g administered every 8 hours as a 2-hour intravenous infusion in patients with normal renal function .

Result of Action

The molecular effect of 2-Ceftazidime involves the upregulation of p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . At the cellular level, 2-Ceftazidime can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . Furthermore, 2-Ceftazidime promotes p27 expression and inhibits cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Action Environment

Environmental factors such as sludge age, reaction time, temperature, microbial community, and different co-metabolism substrates can affect the biological treatment of antibiotic wastewater, which includes 2-Ceftazidime . These factors can influence the degradation strategies, mechanisms involved in biodegradable and non-biodegradable routes, and the main factors affecting degradation strategies .

Biochemische Analyse

Biochemical Properties

2-Ceftazidime plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly PBP3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the formation of a defective cell wall, resulting in bacterial cell lysis and death. Additionally, 2-Ceftazidime forms complexes with iron (III) ions, which can influence its stability and activity .

Cellular Effects

2-Ceftazidime has significant effects on various types of cells and cellular processes. It inhibits cell proliferation by upregulating the p27 protein, a negative regulator of the cell cycle, thereby impeding the transition from the G1 to the S phase . This inhibition is achieved by reducing the ubiquitination of p27, leading to its accumulation. Furthermore, 2-Ceftazidime affects cell signaling pathways by downregulating the transcriptional expression of Skp2, a component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase complex .

Molecular Mechanism

At the molecular level, 2-Ceftazidime exerts its effects by binding to and inhibiting PBPs, particularly PBP3, which are involved in the synthesis of the bacterial cell wall . This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and bacterial cell death. Additionally, 2-Ceftazidime’s interaction with iron (III) ions can further influence its activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ceftazidime can change over time. The stability of 2-Ceftazidime is influenced by its interaction with iron (III) ions, which can form complexes that affect its activity . Long-term studies have shown that 2-Ceftazidime can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that 2-Ceftazidime can have sustained effects on bacterial cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-Ceftazidime vary with different dosages in animal models. Studies have shown that higher doses of 2-Ceftazidime result in increased antibacterial activity and higher serum concentrations . At very high doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed .

Metabolic Pathways

2-Ceftazidime is involved in several metabolic pathways, including the inhibition of peptidoglycan biosynthesis . It interacts with enzymes such as PBPs, which are crucial for the synthesis and remodeling of the bacterial cell wall . Additionally, 2-Ceftazidime can influence central carbon metabolism, including the pentose phosphate pathway and the tricarboxylic acid cycle .

Transport and Distribution

2-Ceftazidime is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and can penetrate tissues such as the lungs and epithelial lining fluid . The distribution of 2-Ceftazidime is influenced by its hydrophilic nature and its ability to bind to plasma proteins . Additionally, 2-Ceftazidime can cross the blood-brain barrier, although its penetration into the cerebrospinal fluid is limited .

Subcellular Localization

The subcellular localization of 2-Ceftazidime is primarily in the bacterial cell wall, where it exerts its antibacterial effects . It targets PBPs located in the periplasmic space of Gram-negative bacteria, leading to the disruption of cell wall synthesis . The localization of 2-Ceftazidime is crucial for its activity, as it needs to reach the site of peptidoglycan synthesis to inhibit bacterial growth effectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Ceftazidime involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups. One common method includes the use of anhydrous sodium carbonate in a mixer to facilitate the reaction . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods: In industrial settings, the production of 2-Ceftazidime is scaled up using large reactors where the reagents are mixed under sterile conditions. The process involves multiple purification steps to ensure the final product is free from impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ceftazidime undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using modified rice husk biochar-activated persulfate .

Common Reagents and Conditions:

Oxidation: Alkali-modified rice husk biochar-activated persulfate is used as a reagent.

Reduction: Specific reducing agents can be used under controlled conditions to reduce the compound.

Substitution: Various nucleophiles can be introduced to substitute specific functional groups in the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives of 2-Ceftazidime .

Vergleich Mit ähnlichen Verbindungen

Ceftolozane: A cephalosporin structurally similar to 2-Ceftazidime, often combined with tazobactam to extend its spectrum of activity.

Ceftizoxime: Another third-generation cephalosporin with a similar mechanism of action.

Cefuroxime: A second-generation cephalosporin with a slightly different spectrum of activity.

Uniqueness: 2-Ceftazidime is unique due to its broad activity against Gram-negative bacteria and its effectiveness in treating severe infections. Its stability and efficacy in combination with other agents, such as avibactam, make it a valuable antibiotic in clinical settings .

Eigenschaften

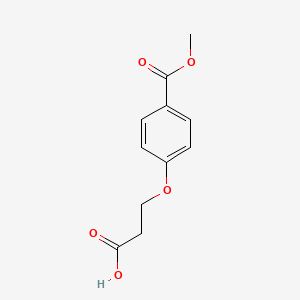

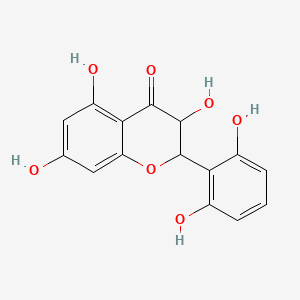

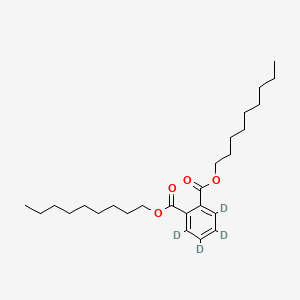

IUPAC Name |

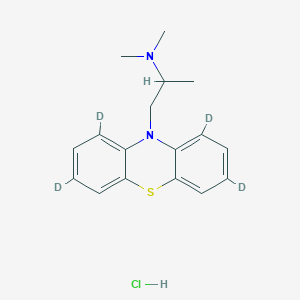

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHKETXQNDOKF-KZXIYFNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)